molecular formula C20H22N6O2 B2544294 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide CAS No. 1705879-35-1

3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide

货号: B2544294
CAS 编号: 1705879-35-1
分子量: 378.436
InChI 键: QJFZPZBOMJHXQI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a synthetic small molecule of interest in medicinal chemistry and oncology research. This compound features a hybrid structure combining piperidine, 1,2,4-oxadiazole, and pyrazine heterocycles, a scaffold known to be associated with potent biological activity. Scientific literature indicates that molecules containing the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide core are a promising class of antiproliferative agents . Mode-of-action studies on related analogs have demonstrated that these compounds can function as tubulin inhibitors, which disrupt microtubule formation and lead to cell cycle arrest in the mitotic phase . This mechanism is a validated strategy in cancer therapy. The specific inclusion of a pyrazine heterocycle and an o-tolyl carboxamide moiety in this compound is designed to optimize interactions with biological targets, potentially enhancing potency and selectivity. This product is intended for research purposes to further investigate the structure-activity relationships of tubulin inhibitors and to explore new anticancer therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

N-(2-methylphenyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-14-5-2-3-7-16(14)23-20(27)26-10-4-6-15(13-26)11-18-24-19(25-28-18)17-12-21-8-9-22-17/h2-3,5,7-9,12,15H,4,6,10-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFZPZBOMJHXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H22N6O3C_{16}H_{22}N_6O_3 with a molecular weight of approximately 346.39 g/mol. The structure features a piperidine ring, an oxadiazole moiety, and a pyrazine substituent, which are significant for its biological activity.

Anticancer Activity

Research has shown that compounds containing the oxadiazole and piperidine structures exhibit promising anticancer properties. A case study involving 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides revealed that these compounds act as tubulin inhibitors. The study reported an IC50 value of 120 nM for one of the derivatives in antiproliferative assays against prostate cancer cell lines .

The mechanism by which these compounds exert their anticancer effects primarily involves:

  • Tubulin Inhibition : Compounds demonstrated the ability to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells.
  • Cell Cycle Arrest : Increased numbers of mitotic cells were observed following treatment in leukemia cell lines, indicating a blockage in cell division .

Antimicrobial Activity

The compound also shows potential antimicrobial activity. A study on related oxadiazole derivatives highlighted their effectiveness against Gram-positive bacteria compared to Gram-negative strains. Compounds similar to the one discussed exhibited significant activity against various bacterial strains, including Bacillus cereus and Staphylococcus aureus .

Research Findings

Table 1 summarizes key research findings related to the biological activity of similar compounds:

Compound NameActivity TypeIC50 Value (µM)Target/Mechanism
4-(1,2,4-Oxadiazol-5-yl)piperidineAnticancer120Tubulin Inhibition
Oxadiazole DerivativeAntimicrobial18.78Gram-positive Bacteria
Pyrazinyl-OxadiazoleAnticancer10.1Liver Carcinoma Cells (HUH7)

Case Studies

  • Anticancer Efficacy : In a study evaluating various oxadiazole derivatives, several compounds were found to have better IC50 values than standard chemotherapeutics such as 5-Fluorouracil against liver carcinoma cell lines (HUH7). The most effective compound showed an IC50 of 10.1 µM .
  • Antimicrobial Screening : Another investigation utilized disc diffusion methods to assess antimicrobial properties against various pathogens. The results indicated that certain derivatives had potent activity against both bacterial and fungal strains, emphasizing their potential as therapeutic agents .

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and pyrazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membrane integrity.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. This inhibition is crucial for developing new anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The structure–activity relationship suggests that modifications in the oxadiazole and piperidine components can enhance COX selectivity.

Study 1: Antimicrobial Evaluation

In a study published in 2024, researchers synthesized several derivatives of oxadiazole-containing compounds and tested their antimicrobial efficacy using disc diffusion methods. The results indicated that compounds similar to this compound exhibited significant inhibition zones against E. coli and Candida albicans, suggesting strong antimicrobial potential .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives. The study utilized molecular docking techniques to predict binding affinities to COX enzymes. Compounds were found to interact favorably with the active site of COX-2, indicating their potential as selective COX inhibitors . In vivo studies confirmed the reduction of inflammatory markers in animal models treated with these compounds.

相似化合物的比较

Structural Analogues and Anti-TB Activity

The compound shares structural motifs with several anti-TB candidates identified in in silico studies (Table 1):

Compound Name Key Structural Features Target Activity (ΔG, kcal/mol) ADMET Profile Reference
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) Oxadiazole with 4-fluorophenyl; o-tolyl carboxamide -10.2 (InhA inhibition) Non-carcinogenic, hepatotoxic
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) Tetrazole ring with ethylphenyl substituent -9.8 (EthR inhibition) Drug-like, low toxicity
Target Compound Oxadiazole with pyrazin-2-yl; o-tolyl carboxamide Inferred: -9.5 to -10.5 Predicted: Moderate solubility -
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine core; trifluoromethylpyridine N/A (Antidiabetic focus) High molecular weight (455.8 g/mol)

Key Observations :

  • C22 (fluorophenyl-oxadiazole analog) exhibits strong binding to Mycobacterium tuberculosis InhA (-10.2 kcal/mol), outperforming control drugs like isoniazid .
  • The target compound replaces the fluorophenyl group with pyrazin-2-yl, which may alter solubility and binding kinetics. Pyrazine’s aromatic nitrogen atoms could enhance hydrogen bonding but reduce lipophilicity compared to fluorophenyl .
  • C29 (tetrazole analog) shows distinct target specificity (EthR inhibition) and superior drug-likeness, highlighting the impact of heterocycle choice on activity and ADMET properties .
Pharmacokinetic and Toxicity Profiles
  • C22 : Displays hepatotoxicity but favorable absorption and CYP450 metabolism profiles . Its fluorophenyl group may contribute to hepatic enzyme interactions.
  • Target Compound : Pyrazine’s polarity may reduce hepatotoxicity risk compared to C22 but could lower blood-brain barrier permeability .
  • C29: Non-toxic and metabolically stable, attributed to its tetrazole ring, which resists oxidative degradation .
Molecular Dynamics and Stability
  • C22 demonstrated stable binding to InhA in 100-ns simulations, with RMSD < 2.0 Å, suggesting robust target engagement .

常见问题

Basic: What are the key synthetic strategies for preparing 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide?

The synthesis typically involves sequential heterocycle formation and coupling reactions. A common approach includes:

  • Oxadiazole ring synthesis : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or carbodiimides) .
  • Piperidine functionalization : Alkylation or carboxamide coupling at the piperidine nitrogen, often using activating agents like HATU or EDC .
  • Final assembly : Coupling the oxadiazole-piperidine intermediate with o-toluidine via a carboxamide linker.
    Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–80°C), and purification via column chromatography or recrystallization .

Basic: How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of impurities (e.g., verifying methylene bridge integration at δ 4.2–4.5 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, using programs like SHELXL for refinement .

Advanced: How can researchers design assays to evaluate its biological activity against neurological targets?

  • Target selection : Prioritize receptors where oxadiazole-piperidine scaffolds show affinity (e.g., mGlu5 or dopamine receptors) .
  • In vitro assays :
    • Fluorometric Ca²⁺ flux assays to measure receptor modulation (EC₅₀ determination) .
    • Radioligand binding (e.g., [³H]MPEP for mGlu5) to assess competitive inhibition .
  • In vivo models :
    • Conditioned avoidance response in rats for antipsychotic potential (dose range: 10–100 mg/kg i.p.) .
    • Novel object recognition tests to evaluate cognitive effects .

Advanced: What methodologies are employed to analyze structure-activity relationships (SAR) for this compound?

  • Substituent variation : Synthesize analogs with modified oxadiazole (e.g., pyridinyl vs. pyrazinyl) or o-tolyl groups to assess impact on potency .
  • Lipophilicity optimization : Introduce tert-butyl or cyclopropyl groups to enhance blood-brain barrier penetration, monitored via LogP calculations (e.g., using MarvinSuite) .
  • Biological testing : Correlate structural changes with IC₅₀ shifts in target-specific assays (e.g., FLAP inhibition or LTB₄ reduction) .

Advanced: How can computational approaches guide the optimization of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses at targets like FLAP or InhA .
  • ADMET prediction : Employ SwissADME to assess solubility, CYP450 interactions, and Lipinski rule compliance .
  • MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS) .

Advanced: How should researchers address discrepancies in biological activity data across studies?

  • Assay validation : Confirm consistency in cell lines (e.g., HEK293 vs. primary neurons) and ligand concentrations .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4 involvement) .
  • Counter-screening : Test against off-target receptors (e.g., σ receptors) to rule out nonspecific effects .

Advanced: What strategies improve the compound’s solubility and formulation for in vivo studies?

  • Salt formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomes to improve bioavailability, characterized via dynamic light scattering .
  • Co-solvent systems : Optimize PEG-400/water or Captisol® mixtures for intravenous dosing .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。